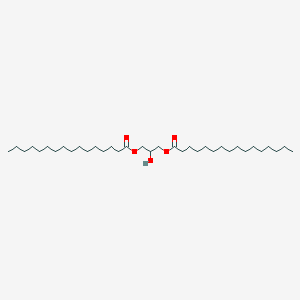
2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid
Vue d'ensemble
Description
2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid, also known as TIIA, is a synthetic compound that has become increasingly popular in scientific research. TIIA is an important reagent in the synthesis of a variety of compounds, and it has been used in the lab to study a range of biological processes.
Applications De Recherche Scientifique
DNA Hybridization Electrochemical Sensor : Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)), a derivative of the compound, has been used in electrochemical hybridization sensors. This application demonstrates the potential of the compound in biotechnological and diagnostic fields, especially in DNA detection and analysis (Cha et al., 2003).
Synthesis of 2,6‐Dioxo‐1,2,3,4,5,6‐hexahydroindoles : Research indicates the use of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, closely related to the chemical , in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles. These are important intermediates for various alkaloids, highlighting the compound's role in synthetic organic chemistry (Juma et al., 2009).
Regioselective Synthesis of Isoxazoles : Derivatives of 4,5,6,7-tetrahydroindoles, akin to the target compound, have been used in the regioselective synthesis of isoxazoles. This illustrates its utility in developing specific chemical structures, which can be crucial in pharmaceutical and chemical industries (Sobenina et al., 2014).
Green Chemistry in Drug Design : Analogues of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, related to the compound , have been developed using environmentally friendly synthesis methods. This highlights the potential of the compound in the development of new pharmaceuticals with a focus on green chemistry (Reddy et al., 2014).
Adsorption Studies for Herbicide Sensitivity : Studies involving 2,4,5-Trichlorophenoxy acetic acid, a structurally similar compound, in adsorption behavior on poly-o-toluidine Zr(IV) phosphate, showcase its application in environmental science, particularly in understanding the behavior of herbicides in ecosystems (Khan & Akhtar, 2011).
Inhibitors of Human Protein Kinase CK2 : Derivatives of 4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-diones, similar to the compound , have been identified as potent inhibitors of human protein kinase CK2, suggesting their potential in developing therapeutics for diseases associated with CK2 deregulation, such as cancer and viral infections (Golub et al., 2008).
Propriétés
IUPAC Name |
2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3I4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXICNYHDJIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)


![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)







![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)
